2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-methoxyphenyl)ethan-1-one
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Overview
Description
2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-methoxyphenyl)ethan-1-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzene sulfonyl group and methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-methoxyphenyl)ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyphenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The resulting intermediate is then subjected to further reactions, including methylation, to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or thioether derivatives.
Scientific Research Applications
2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, making the compound effective as an antimicrobial or enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- 2-Methyl-aza-quinazolines
Uniqueness
Compared to similar compounds, 2-(4-Chlorobenzene-1-sulfonyl)-2-methoxy-1-(4-methoxyphenyl)ethan-1-one stands out due to its unique combination of a chlorobenzene sulfonyl group and methoxyphenyl group
Properties
CAS No. |
61821-17-8 |
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Molecular Formula |
C16H15ClO5S |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-2-methoxy-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H15ClO5S/c1-21-13-7-3-11(4-8-13)15(18)16(22-2)23(19,20)14-9-5-12(17)6-10-14/h3-10,16H,1-2H3 |
InChI Key |
PEEWHPNYTLVBRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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